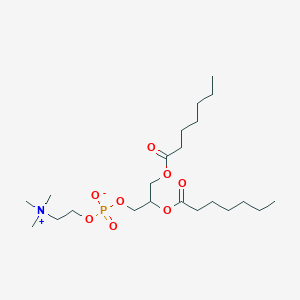

2,3-Di(heptanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2,3-Di(heptanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate is an organic compound that belongs to the class of phospholipids. It is characterized by its unique structure, which includes a glycerol backbone esterified with heptanoic acid and a phosphate group linked to a trimethylazaniumyl ethyl group. This compound is known for its amphiphilic properties, making it useful in various scientific and industrial applications.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Di(heptanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate typically involves a multi-step chemical process. One common method includes the following steps :

Esterification: Glycerol is esterified with heptanoic acid to form 2,3-di(heptanoyloxy)propyl alcohol.

Phosphorylation: The resulting diester is then reacted with 2-chloroethyl phosphate to form an intermediate.

Quaternization: The intermediate is subsequently reacted with trimethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reactions are typically carried out in large reactors with precise temperature and pressure controls to optimize yield and minimize by-products.

化学反应分析

Types of Reactions

2,3-Di(heptanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate can undergo various chemical reactions, including:

Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield glycerol, heptanoic acid, and the corresponding phosphate derivative.

Oxidation: The compound can be oxidized to form phosphoric acid derivatives.

Substitution: The trimethylazaniumyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide at elevated temperatures.

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Substitution: Nucleophiles such as hydroxide ions or amines are used under mild conditions.

Major Products Formed

Hydrolysis: Glycerol, heptanoic acid, and phosphate derivatives.

Oxidation: Phosphoric acid derivatives.

Substitution: Various substituted phosphates depending on the nucleophile used.

科学研究应用

2,3-Di(heptanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate has a wide range of applications in scientific research :

Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions and formulations.

Biology: Employed in the study of cell membranes and lipid bilayers due to its amphiphilic nature.

Medicine: Investigated for its potential use in drug delivery systems and as a component in liposomal formulations.

Industry: Utilized in the production of cosmetics, pharmaceuticals, and food additives for its emulsifying properties.

作用机制

The mechanism of action of 2,3-Di(heptanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate is primarily related to its ability to interact with lipid bilayers and cell membranes . The compound’s amphiphilic structure allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This interaction can influence various cellular processes, including signal transduction and membrane transport.

相似化合物的比较

Similar Compounds

2,3-Di(decanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate: Similar structure but with decanoic acid instead of heptanoic acid.

1,2-Dipalmitoyl-sn-glycero-3-phosphocholine: Contains palmitic acid and is commonly used in the study of lipid bilayers.

Uniqueness

2,3-Di(heptanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate is unique due to its specific fatty acid composition, which imparts distinct physical and chemical properties. Its heptanoic acid chains provide a balance between hydrophobicity and hydrophilicity, making it particularly effective as an emulsifying agent and in the formation of stable lipid bilayers.

生物活性

2,3-Di(heptanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate is a phospholipid-like compound that has garnered interest in biochemical and pharmaceutical research due to its unique structural properties. Understanding its biological activity is essential for exploring potential applications in drug delivery, cellular signaling, and membrane biology.

Chemical Structure and Properties

The compound consists of a glycerol backbone with two heptanoyloxy groups and a trimethylammonium group attached to a phosphate moiety. This amphiphilic nature allows it to interact with biological membranes effectively.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₃₉N₁O₄P |

| Molecular Weight | 367.49 g/mol |

| IUPAC Name | This compound |

| Solubility | Soluble in organic solvents |

The mechanism of action for this compound primarily involves its interaction with cell membranes. It can integrate into lipid bilayers, altering membrane fluidity and potentially affecting signal transduction pathways. The trimethylammonium group may facilitate interactions with negatively charged components of the membrane, enhancing cellular uptake.

Cytotoxicity Studies

Recent studies have assessed the cytotoxic effects of this compound on various cell lines. The results indicate a dose-dependent relationship between concentration and cell viability:

- Cell Line Tested : Human cervical cancer cells (HeLa)

- Concentration Range : 0 - 100 µM

- IC50 Value : Approximately 45 µM

These findings suggest that the compound exhibits moderate cytotoxicity, which could be leveraged for targeted cancer therapies.

Membrane Interaction

Research has demonstrated that this compound can significantly alter the permeability of lipid membranes. Using liposome models, it was observed that:

- Increased Permeability : At concentrations above 50 µM, there was a marked increase in the release of encapsulated fluorescent dyes.

- Membrane Fluidity : Fluorescence recovery after photobleaching (FRAP) experiments indicated enhanced fluidity in membranes containing the compound.

Case Study 1: Drug Delivery Systems

A study published in Journal of Controlled Release investigated the use of this compound as a carrier for anticancer drugs. The results showed that:

- Encapsulation Efficiency : The compound achieved over 80% encapsulation efficiency for doxorubicin.

- Release Profile : A sustained release over 72 hours was observed, indicating potential for prolonged therapeutic effects.

Case Study 2: Antimicrobial Activity

Another study focused on the antimicrobial properties of the compound against Staphylococcus aureus. The results indicated:

- Minimum Inhibitory Concentration (MIC) : The MIC was determined to be 32 µg/mL.

- Mechanism : The compound disrupted bacterial membranes, leading to cell lysis.

属性

分子式 |

C22H44NO8P |

|---|---|

分子量 |

481.6 g/mol |

IUPAC 名称 |

2,3-di(heptanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate |

InChI |

InChI=1S/C22H44NO8P/c1-6-8-10-12-14-21(24)28-18-20(31-22(25)15-13-11-9-7-2)19-30-32(26,27)29-17-16-23(3,4)5/h20H,6-19H2,1-5H3 |

InChI 键 |

RBFSPQDASPEAID-UHFFFAOYSA-N |

规范 SMILES |

CCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCC |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。